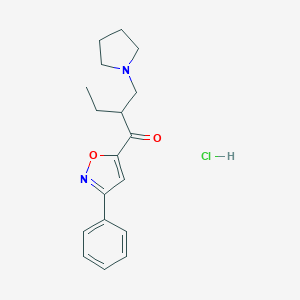
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H23ClN2O2 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a phenyl group, a pyrrolidinylmethyl moiety, and an isoxazole ring, which are critical for its biological activity.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The biological activity was assessed using the MTT assay, which measures cell viability.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed the highest potency against HT-29 cells, a colorectal cancer line.
The mechanism through which this compound exerts its antiproliferative effects involves apoptosis induction and cell cycle arrest. Studies indicated that treatment with this isoxazole derivative leads to:
- Increased expression of pro-apoptotic proteins : The compound enhances the levels of p21^WAF-1, which is associated with cell cycle regulation.
- Decreased expression of anti-apoptotic proteins : A reduction in Bcl-2 expression was observed, suggesting a shift towards apoptosis in treated cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the isoxazole ring and the phenyl group can significantly alter biological activity.
Key Findings :
- Substituent Variability : Different substitutions on the phenyl and isoxazole rings influence potency; for instance, halogenated derivatives often exhibit enhanced activity.
- Pyrrolidinyl Group Role : The presence of the pyrrolidinyl group appears to be essential for maintaining high antiproliferative activity, as modifications to this moiety generally result in reduced efficacy .
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on Human Promyelocytic Leukemia Cells (HL-60) :
- Antiviral Activity Against Zika Virus :
Eigenschaften
CAS-Nummer |
144576-50-1 |
|---|---|
Molekularformel |
C18H23ClN2O2 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H |
InChI-Schlüssel |
DGJPRBXSVZULQO-UHFFFAOYSA-N |
SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
Synonyme |
3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride MS 322 MS-322 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














